SB-408124

説明

a hypocretin receptor type 1 (HcrtR1) antagonist

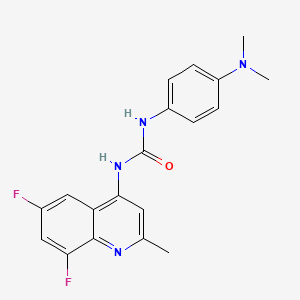

Structure

3D Structure

特性

IUPAC Name |

1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N4O/c1-11-8-17(15-9-12(20)10-16(21)18(15)22-11)24-19(26)23-13-4-6-14(7-5-13)25(2)3/h4-10H,1-3H3,(H2,22,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTARFZSNUAGHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)NC3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402022 | |

| Record name | SB-408124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288150-92-5 | |

| Record name | N-(6,8-Difluoro-2-methyl-4-quinolinyl)-N′-[4-(dimethylamino)phenyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288150-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB-408124 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-408124 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SB-408124 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3YT74C744 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Orexin-1 Receptor Antagonist SB-408124: A Deep Dive into its Mechanism of Action

SB-408124 is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R) , a G protein-coupled receptor (GPCR) primarily expressed in the brain. Its mechanism of action centers on competitively blocking the binding of the endogenous neuropeptides, orexin-A and orexin-B, to the OX1R. This inhibition modulates downstream signaling cascades, influencing various physiological processes, including wakefulness, reward, and feeding behavior. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, impact on signaling pathways, and the experimental methodologies used for its characterization.

Quantitative Analysis of Receptor Binding Affinity

The affinity of this compound for the orexin-1 receptor has been quantified in several studies using radioligand binding assays. These experiments typically involve the use of Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-1 receptor. The data consistently demonstrates high affinity and selectivity for OX1R over the orexin-2 receptor (OX2R).

| Parameter | Receptor | Value | Cell Line | Reference |

| Ki | Human OX1 | 27 nM | CHO (membrane) | [1] |

| Ki | Human OX1 | 57 nM | CHO (whole cell) | [1] |

| Kb | Human OX1 | 21.7 nM | Not Specified | [2] |

| Kb | Human OX2 | 1405 nM | Not Specified | [2] |

| Selectivity (OX2/OX1) | - | ~50-70 fold | - | [1][2] |

Table 1: Binding Affinity of this compound for Orexin Receptors. Ki (inhibitory constant) and Kb (dissociation constant of the antagonist) values represent the concentration of this compound required to occupy 50% of the receptors. The selectivity is calculated from the ratio of Kb or Ki values for OX2R versus OX1R.

Orexin-1 Receptor Signaling and its Antagonism by this compound

The orexin-1 receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligands, orexin-A or orexin-B, the receptor undergoes a conformational change, activating the heterotrimeric Gq protein. This activation initiates a downstream signaling cascade, primarily through the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger that mediates various cellular responses.

This compound, as a competitive antagonist, binds to the OX1R at the same site as the endogenous orexins but does not activate the receptor. By occupying the binding site, it prevents orexin-A and orexin-B from initiating the signaling cascade, thereby inhibiting the downstream increase in intracellular calcium.

Figure 1: Orexin-1 Receptor Signaling Pathway and Inhibition by this compound. Orexin-A binding to the OX1R activates the Gq protein, leading to a cascade that results in increased intracellular calcium and a cellular response. This compound competitively antagonizes this pathway by blocking the initial ligand binding step.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki or Kb) of a compound for its target receptor.

Objective: To quantify the affinity and selectivity of this compound for the human orexin-1 and orexin-2 receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the cDNA for the human orexin-1 receptor (CHO-hOX1) or orexin-2 receptor (CHO-hOX2) are cultured in appropriate media (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics).

-

Cells are harvested, and crude cell membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

Membrane preparations (typically 10-20 µg of protein) are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) with a fixed concentration of a radiolabeled orexin receptor ligand (e.g., [³H]-SB-674042 for OX1R).

-

Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled orexin receptor antagonist (e.g., 10 µM SB-334867).

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression analysis to fit a one-site competition binding model.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Calcium Mobilization

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. For Gq-coupled receptors like OX1R, measuring changes in intracellular calcium is a direct readout of receptor activation.

Objective: To assess the functional antagonist activity of this compound at the human orexin-1 receptor.

Methodology:

-

Cell Culture and Dye Loading:

-

CHO-hOX1 cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured overnight.

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes at 37°C) to allow for dye uptake and de-esterification.

-

-

Antagonist Pre-incubation:

-

After dye loading, the cells are washed to remove excess extracellular dye.

-

The cells are then pre-incubated with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation and Signal Detection:

-

The microplate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic fluorescence measurements.

-

A baseline fluorescence reading is taken.

-

An EC80 concentration (the concentration that produces 80% of the maximal response) of an orexin receptor agonist (e.g., orexin-A) is added to the wells to stimulate the receptors.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

The data are normalized to the response observed with the agonist alone (100%) and the basal fluorescence (0%).

-

The concentration-response curves for this compound are plotted, and the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced response) is determined.

-

The Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.

-

Figure 2: Experimental Workflow for GPCR Antagonist Characterization. This diagram illustrates the typical progression of experiments, from initial in vitro binding and functional assays to in vivo studies, for a compound like this compound.

Conclusion

This compound exerts its mechanism of action as a selective and competitive antagonist of the orexin-1 receptor. Through high-affinity binding to the OX1R, it effectively blocks the signaling initiated by the endogenous orexin peptides. This antagonism has been rigorously characterized through a combination of radioligand binding assays and functional assessments of downstream signaling events, primarily the mobilization of intracellular calcium. The detailed understanding of its mechanism of action, derived from the experimental protocols outlined herein, establishes this compound as a valuable pharmacological tool for investigating the physiological roles of the orexin system and as a lead compound in the development of therapeutics targeting orexin-mediated pathologies.

References

SB-408124: A Technical Guide to a Selective Orexin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SB-408124, a selective, non-peptide antagonist of the orexin-1 (OX1) receptor. It details the compound's pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization.

Introduction

The orexin system, comprising two neuropeptides (Orexin-A and Orexin-B) and two G protein-coupled receptors (OX1 and OX2), is a critical regulator of various physiological functions, including wakefulness, reward processing, and energy homeostasis. The OX1 receptor, which binds Orexin-A with significantly higher affinity than Orexin-B, is predominantly coupled to the Gq protein. Its activation initiates a signaling cascade involving phospholipase C (PLC), leading to intracellular calcium mobilization. This compound is a small molecule antagonist that selectively blocks this receptor, making it a valuable tool for investigating the specific roles of OX1 signaling and a potential lead compound for therapeutic development.

Pharmacological Profile of this compound

This compound demonstrates high affinity and potent antagonism at the human OX1 receptor with significant selectivity over the OX2 receptor. This selectivity is crucial for dissecting the distinct physiological roles of the two orexin receptors.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Preparation | OX1 Receptor | OX2 Receptor | Selectivity (OX2/OX1) |

|---|---|---|---|---|

| Ki (nM) | Membranes | 27[1][2] | - | ~50-fold[1][2][3] |

| Ki (nM) | Whole Cell | 57[1][2] | - | ~50-fold[1][2] |

| Kb (nM) | Human | 21.7[4] | 1405[4] | ~65-fold |

| pKi | - | 7.57[1] | - | - |

Ki: Inhibitor constant; Kb: Antagonist dissociation constant. Lower values indicate higher binding affinity.

Mechanism of Action and Signaling Pathways

The OX1 receptor is primarily a Gq-coupled GPCR. Upon binding of the endogenous agonist Orexin-A, the receptor activates the Gq alpha subunit, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in cytoplasmic Ca2+ is a hallmark of OX1 receptor activation.[5][6][7] this compound acts as a competitive antagonist, binding to the OX1 receptor and preventing Orexin-A from initiating this signaling cascade.

Caption: OX1 Receptor signaling pathway and antagonism by this compound.

Key Experimental Protocols

The characterization of this compound involves several standard and specialized in vitro assays. The following are detailed methodologies for two key experimental approaches.

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human OX1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Assay Execution:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-SB-674042).

-

Add increasing concentrations of the unlabeled competitor, this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells is included containing the radioligand and a high concentration of a non-radiolabeled agonist (e.g., Orexin-A).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.

-

Dry the filter mat and add scintillation fluid to each filter circle.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, providing a measure of its functional potency (Kb or pA2).

Protocol:

-

Cell Preparation:

-

Plate cells expressing the OX1 receptor (e.g., CHO-hOX1) in a clear-bottom, black-walled 96-well or 384-well plate.

-

Allow cells to adhere and grow overnight.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Incubate for a specific time (e.g., 45-60 minutes) at 37°C to allow for dye uptake and de-esterification.

-

Wash the cells gently with the buffer to remove excess extracellular dye.

-

-

Compound Addition and Measurement:

-

Place the plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

-

Add varying concentrations of the antagonist, this compound, to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of the agonist, Orexin-A (typically an EC80 concentration), to all wells to stimulate the receptor.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

Construct a dose-response curve by plotting the agonist-induced response as a function of the antagonist (this compound) concentration.

-

Calculate the IC50 value, representing the concentration of this compound that inhibits 50% of the maximum agonist response.

-

The antagonist dissociation constant (Kb) can be calculated using the Schild equation for competitive antagonists.

-

Conclusion

This compound is a potent and selective OX1 receptor antagonist. Its well-defined pharmacological profile makes it an indispensable research tool for elucidating the role of the OX1 receptor in various physiological and pathological processes. The detailed experimental protocols provided herein serve as a guide for its accurate characterization and application in preclinical research and drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SB 408124, non-peptide OX1 antagonist (CAS 288150-92-5) | Abcam [abcam.com]

- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orexinä¸Gq/PLC/PKCéè·¯åå¦ä¹ è®°å¿ [html.rhhz.net]

- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

A Comprehensive Technical Guide to the Pharmacological Properties of SB-408124

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-408124 is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R). It has been instrumental as a research tool in elucidating the physiological roles of the orexin system, particularly in areas of reward, motivation, and substance use disorders. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and functional activity. Detailed methodologies for key in vitro and in vivo experiments are presented, along with a summary of its known pharmacokinetic profile and off-target effects. Visual representations of the orexin-1 receptor signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of this important pharmacological agent.

Introduction

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), is a critical regulator of various physiological functions, including wakefulness, appetite, and reward processing. This compound is a diaryl urea derivative that acts as a selective antagonist at the OX1R.[1] Its development has provided researchers with a valuable tool to dissect the specific contributions of OX1R signaling in complex behaviors. Compared to its predecessor, SB-334867, this compound offers improved oral bioavailability.[1] This guide aims to consolidate the current knowledge on the pharmacological characteristics of this compound to support its application in preclinical research.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Assay Type | Radioligand | Ki (nM) | pKi | Kb (nM) | Reference |

| Orexin-1 (OX1R) | Human | Whole Cell | - | 57 | 7.57 | 21.7 | [2][3] |

| Orexin-1 (OX1R) | Human | Membrane | - | 27 | - | - | [2] |

| Orexin-2 (OX2R) | Human | - | - | - | - | 1405 | [3] |

Table 2: Selectivity Profile of this compound

| Receptor Comparison | Selectivity Fold | Reference |

| OX1R vs. OX2R | ~50-70 fold | [1][2] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Species | Effect | Dose | Route of Administration | Reference |

| Orexin-A Induced Water Intake | Wistar Rat | Decrease in water intake | 30 µg/10 µL | Intracerebroventricular (ICV) | [2] |

| Orexin-A Induced Grooming | Rat | Blocks grooming behavior | - | Oral | [3] |

| Cardiovascular Parameters | Sprague-Dawley Rat | Decrease in Mean Arterial Pressure and Heart Rate | - | Intracerebroventricular (ICV) | [4] |

Orexin-1 Receptor Signaling Pathway

This compound exerts its effects by blocking the signaling cascade initiated by the binding of orexin-A to the OX1R. The OX1R is exclusively coupled to the Gq class of G-proteins. Upon activation, Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses.

Detailed Experimental Protocols

In Vitro Radioligand Binding Assay for OX1R

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human orexin-1 receptor.

Materials:

-

Cell Membranes: Membrane preparations from Chinese Hamster Ovary (CHO-S) cells recombinantly expressing the human OX1R.

-

Radioligand: [125I] Orexin-A (specific activity ~2000 Ci/mmol).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled OX1R antagonist (e.g., 1 µM SB-334867).

-

Test Compound: this compound dissolved in DMSO.

-

Assay Buffer: 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4.[5]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer using a Polytron homogenizer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [125I] Orexin-A (final concentration ~0.1 nM), and 100 µL of diluted cell membranes.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [125I] Orexin-A, and 100 µL of diluted cell membranes.

-

Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [125I] Orexin-A, and 100 µL of diluted cell membranes.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.[5]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters three times with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Orexin-A-Induced Grooming in Rats

This protocol describes a method to assess the ability of this compound to block grooming behavior induced by the central administration of orexin-A.

Materials:

-

Animals: Male Wistar rats (200-250 g).

-

Test Compound: this compound.

-

Inducing Agent: Orexin-A.

-

Vehicle: To be determined based on the route of administration of this compound (e.g., for oral administration: 0.5% methylcellulose in water).

-

Surgical Equipment: For intracerebroventricular (ICV) cannulation.

-

Behavioral Observation Chambers: Clear Plexiglas cages.

-

Video Recording Equipment (optional).

Procedure:

-

Surgical Preparation (for ICV administration of Orexin-A):

-

Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine).

-

Secure the rat in a stereotaxic frame.

-

Implant a guide cannula into the lateral ventricle using stereotaxic coordinates (e.g., AP: -0.8 mm from bregma; ML: ±1.5 mm from midline; DV: -3.5 mm from skull surface).

-

Secure the cannula with dental cement and anchor screws.

-

Allow a recovery period of at least one week.

-

-

Habituation: Habituate the rats to the behavioral observation chambers for at least 30 minutes on two consecutive days prior to testing.

-

Drug Administration:

-

Administer this compound or vehicle via the desired route (e.g., oral gavage) at a specified time before orexin-A injection.

-

-

Orexin-A Administration:

-

At the appropriate time after this compound administration, gently restrain the rat and inject orexin-A (e.g., 3 µg in 5 µL of saline) into the lateral ventricle via the implanted cannula over a period of one minute.[6]

-

-

Behavioral Observation:

-

Immediately after the orexin-A injection, place the rat in the observation chamber and record its behavior for a predefined period (e.g., 60 minutes).

-

Score the cumulative time spent grooming (licking of fur and paws, face washing, and body scratching).

-

-

Data Analysis: Compare the grooming duration between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Pharmacokinetics and Off-Target Effects

Pharmacokinetic Profile

This compound was developed to have improved oral bioavailability compared to its predecessor, SB-334867.[1] While detailed pharmacokinetic parameters in publicly available literature are limited, it is characterized by faster clearance.

Off-Target Effects

Like its structural analog SB-334867, this compound has been reported to have some affinity for serotonin receptors, particularly the 5-HT2B receptor. This potential for off-target activity should be considered when interpreting experimental results, especially at higher concentrations.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the orexin-1 receptor in various physiological and pathological processes. Its high selectivity for OX1R over OX2R allows for the specific interrogation of this signaling pathway. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies. Careful consideration of its pharmacokinetic properties and potential off-target effects is crucial for the design and interpretation of experiments. Further research to fully characterize its pharmacokinetic profile and to conduct comprehensive selectivity screening would be beneficial for the scientific community.

References

- 1. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzet.com [alzet.com]

- 3. Evidence that orexin-A-evoked grooming in the rat is mediated by orexin-1 (OX1) receptors, with downstream 5-HT2C receptor involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Radioligand binding [bio-protocol.org]

- 6. ijpp.com [ijpp.com]

The Role of SB-408124 in Orexin System Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin system, comprising two G protein-coupled receptors, the orexin-1 (OX1) and orexin-2 (OX2) receptors, and their endogenous peptide ligands, orexin-A and orexin-B, is a critical regulator of a diverse array of physiological functions. These include the sleep-wake cycle, reward processing, appetite, and stress responses. Consequently, the orexin system has emerged as a significant target for the development of therapeutics for conditions such as insomnia, addiction, and anxiety disorders. A key pharmacological tool in the elucidation of the specific roles of the OX1 receptor has been the selective, non-peptide antagonist, SB-408124. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in orexin system research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Compound Properties and Mechanism of Action

This compound, with the IUPAC name 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea, is a potent and selective antagonist of the OX1 receptor.[1] Its selectivity allows researchers to dissect the physiological functions mediated by the OX1 receptor independently of the OX2 receptor. Compared to its predecessor, SB-334867, this compound offers improved oral bioavailability.[1][2] The primary mechanism of action of this compound is competitive antagonism at the OX1 receptor, where it binds to the receptor and prevents the binding and subsequent signaling of the endogenous orexin peptides.

Quantitative Data: Binding Affinity and Selectivity

The utility of this compound as a research tool is underscored by its high affinity for the human OX1 receptor and its significant selectivity over the OX2 receptor. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Species | Receptor | Value (nM) | Assay Type | Reference |

| Kb | Human | OX1 | 21.7 | Functional Assay | [3] |

| Kb | Human | OX2 | 1405 | Functional Assay | [3] |

| Ki | Human | OX1 | 57 | Whole Cell Binding | [4][5] |

| Ki | Human | OX1 | 27 | Membrane Binding | [4][5] |

| Ki | Human | OX1 | 26.9 | Not Specified | [6] |

| Selectivity | Human | OX1 vs OX2 | ~50-70 fold | Various | [1][4][5] |

Signaling Pathways

The orexin-1 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by orexin-A or orexin-B, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium concentrations. This compound blocks this pathway by preventing the initial binding of orexin peptides to the OX1 receptor.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound, such as this compound, for the OX1 receptor.

Materials:

-

CHO-K1 cells stably expressing the human OX1 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Radioligand: [³H]-SB-674042 (a high-affinity OX1 antagonist radioligand).

-

Non-specific binding control: A high concentration of an unlabeled OX1 ligand (e.g., 10 µM this compound).

-

Test compound: this compound.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-hOX1 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of the test compound (this compound).

-

Radioligand ([³H]-SB-674042) at a concentration close to its Kd.

-

Cell membrane preparation.

-

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Calcium Mobilization Assay

This protocol describes a functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium levels in response to OX1 receptor activation.

Materials:

-

CHO-K1 cells stably expressing the human OX1 receptor.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

Orexin-A (agonist).

-

Test compound: this compound.

-

Black-walled, clear-bottom 96-well or 384-well plates.

-

Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

-

Cell Plating:

-

Seed the CHO-hOX1 cells into the microplates and culture overnight to allow for attachment.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

-

Assay:

-

Place the plate in the FLIPR instrument.

-

Add varying concentrations of the test compound (this compound) to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.

-

Add a fixed concentration of the agonist (Orexin-A, typically at its EC₈₀) to all wells.

-

Measure the fluorescence intensity over time to monitor the change in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the log concentration of the test compound.

-

Calculate the IC₅₀ value from the resulting dose-response curve.

-

In Vivo Behavioral Studies: Alcohol Self-Administration in Rats

This protocol provides a framework for investigating the role of the OX1 receptor in alcohol-seeking behavior using this compound.

Animals:

-

Male Wistar or Long-Evans rats.

Apparatus:

-

Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and cue lights.

Procedure:

-

Training:

-

Train the rats to self-administer a 10% ethanol solution by pressing a designated "active" lever, which results in the delivery of a small volume of the ethanol solution and the presentation of a cue light.

-

Pressing an "inactive" lever has no consequence.

-

Continue training until a stable baseline of responding is achieved.

-

-

Drug Administration:

-

Dissolve this compound in a suitable vehicle (e.g., 5% DMSO, 5% Cremophor EL in sterile water).

-

Administer this compound (e.g., 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the start of the self-administration session.

-

-

Testing:

-

Place the rats in the operant chambers and allow them to self-administer ethanol for a set period (e.g., 30-60 minutes).

-

Record the number of presses on both the active and inactive levers.

-

-

Data Analysis:

-

Compare the number of active lever presses between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

-

Applications in Orexin System Research

Sleep and Wakefulness

While the OX2 receptor is considered the primary mediator of orexin-induced wakefulness, studies with this compound have helped to clarify the more nuanced role of the OX1 receptor. Research has shown that selective blockade of the OX1 receptor with this compound has minimal effects on sleep in normal animals, in contrast to dual orexin receptor antagonists which are potent sleep-promoting agents.[7] However, some studies suggest a role for the OX1 receptor in the regulation of REM sleep. The limited efficacy of this compound in promoting sleep has been attributed in part to its poor brain penetration in some studies.[8][9]

Addiction and Reward

A significant area of research utilizing this compound has been in the field of addiction. The orexin system, particularly through the OX1 receptor, is implicated in the motivational and reward-seeking behaviors associated with drugs of abuse. Studies have demonstrated that systemic administration of this compound can reduce the self-administration of alcohol in rats.[10] Furthermore, this compound has been shown to attenuate cue-induced reinstatement of drug-seeking behavior for substances like cocaine and nicotine, suggesting a role for the OX1 receptor in relapse.[11] However, some studies have reported no effect of this compound on ethanol self-administration, highlighting the complexity of the orexin system's involvement in addiction, which may be dependent on the specific drug, behavioral paradigm, and animal model used.[3]

Other Research Areas

This compound has also been employed to investigate the role of the OX1 receptor in other physiological processes, including:

-

Anxiety and Stress: The orexin system is activated by stress, and blockade of the OX1 receptor with this compound has been shown to have anxiolytic effects in animal models of stress.[4]

-

Feeding and Metabolism: While the orexin system is known to regulate feeding behavior, the specific role of the OX1 receptor is complex. This compound has been used to probe the involvement of OX1 in food-seeking and consummatory behaviors.

-

Pain Modulation: Orexin receptors are present in brain regions involved in pain processing. Research using OX1 antagonists is exploring the potential of this target for the development of novel analgesics.

Conclusion

This compound has proven to be an invaluable pharmacological tool for delineating the multifaceted roles of the orexin-1 receptor. Its selectivity has enabled researchers to move beyond the broader effects of the orexin system and investigate the specific contributions of OX1 signaling in a range of physiological and pathological processes. The quantitative data on its binding affinity and the detailed experimental protocols provided in this guide serve as a foundation for the continued use of this compound in advancing our understanding of orexin biology and in the development of novel therapeutics targeting this important system. As research progresses, the continued application of selective antagonists like this compound will be crucial for unlocking the full therapeutic potential of modulating the orexin system.

References

- 1. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucocorticoid receptor modulators decrease alcohol self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orexin/hypocretin-1 receptor antagonism reduces ethanol self-administration and reinstatement selectively in highly-motivated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay in Summary_ki [bindingdb.org]

- 7. Role of orexin/hypocretin in conditioned sucrose-seeking in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orexin-1 Receptor Antagonist SB-334867 Enhances Formalin-Induced Nociceptive Behaviors in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moleculardevices.com [moleculardevices.com]

- 11. The hypocretin–orexin system regulates cocaine self-administration via actions on the mesolimbic dopamine system - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Orexinergic Neuron Function with SB-408124: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of SB-408124, a selective orexin-1 receptor (OX1R) antagonist, as a tool to investigate the multifaceted functions of orexinergic neurons. Orexins, also known as hypocretins, are neuropeptides that regulate diverse physiological processes, including wakefulness, feeding behavior, reward systems, and stress responses.[1][2] this compound offers a targeted approach to dissect the specific contributions of the OX1R pathway in these processes.[3]

This compound: A Profile of a Selective OX1 Receptor Antagonist

This compound is a non-peptide, orally bioavailable antagonist that exhibits significant selectivity for the human OX1 receptor over the OX2 receptor.[3] This selectivity is crucial for delineating the distinct roles of the two orexin receptor subtypes, which often have overlapping yet differential functions.[4]

Pharmacological and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea | [3] |

| Molecular Formula | C₁₉H₁₈F₂N₄O | [3] |

| Molar Mass | 356.377 g·mol⁻¹ | [3] |

| Purity | >97% | [5] |

| Solubility | Soluble in DMSO to 100 mM | [5] |

Binding Affinity and Selectivity

The efficacy of this compound as a research tool is underscored by its binding characteristics. The following table summarizes key quantitative data regarding its affinity and selectivity for orexin receptors.

| Parameter | Receptor | Value | Species | Reference |

| Ki | OX1 | 26.9 nM | Human | [5] |

| OX1 | 57 nM (whole cell) | - | [6] | |

| OX1 | 27 nM (membrane) | - | [6] | |

| pKi | OX1 | 7.57 | - | [6] |

| OX2 | ~6 | - | [7] | |

| Kb | OX1 | 21.7 nM | Human | [8] |

| OX2 | 1405 nM | Human | [8] | |

| Selectivity | OX1 vs OX2 | ~50-fold | Human | [5][6] |

| OX1 vs OX2 | ~70-fold | - | [3] |

The Orexin Signaling Pathway and Mechanism of Action of this compound

Orexin neurons, located primarily in the lateral hypothalamus, project throughout the brain to influence a wide array of physiological functions.[1] Orexins exert their effects by binding to two G-protein coupled receptors (GPCRs): the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[9][10]

Upon binding of orexin-A or orexin-B, these receptors can couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs, leading to the activation of diverse downstream signaling cascades.[1][10] A primary and well-characterized pathway involves the coupling of OX1R to Gq, which activates phospholipase C (PLC).[11] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11] These events ultimately lead to neuronal depolarization and increased excitability.[2][11] Orexin receptors can also modulate the activity of various ion channels and interact with β-arrestins, which can initiate separate signaling pathways.[9][10]

This compound acts as a competitive antagonist at the OX1 receptor. By binding to the receptor, it prevents the endogenous orexin peptides from binding and initiating the downstream signaling cascade. This selective blockade of the OX1R pathway allows researchers to isolate and study its specific contributions to neuronal function and behavior.

Caption: Orexin signaling pathway via the OX1 receptor and the inhibitory action of this compound.

Experimental Protocols for Investigating Orexinergic Function with this compound

The following sections outline generalized experimental protocols for utilizing this compound in key research applications. It is imperative that researchers adapt these protocols to their specific experimental needs and adhere to all relevant institutional and governmental guidelines for animal care and use.

In Vitro Electrophysiology

Electrophysiological recordings, such as whole-cell patch-clamp, are used to measure the direct effects of orexins and this compound on the electrical properties of individual neurons.[12]

Objective: To determine if this compound can block orexin-A-induced depolarization of hypothalamic neurons.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., 250-300 µm thick) containing the brain region of interest (e.g., lateral hypothalamus) from rodents. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

-

Recording: Obtain whole-cell patch-clamp recordings from identified orexinergic neurons or neurons in target regions.

-

Baseline Measurement: Record baseline membrane potential and firing rate.

-

Orexin-A Application: Bath-apply orexin-A (e.g., 100 nM) and record the change in membrane potential and firing frequency. A typical response is depolarization and an increase in action potential firing.

-

This compound Application: After a washout period, pre-incubate the slice with this compound (e.g., 1-10 µM) for a sufficient duration (e.g., 15-20 minutes).

-

Co-application: While continuing to perfuse with this compound, re-apply orexin-A and record the neuronal response.

-

Data Analysis: Compare the magnitude of the orexin-A-induced depolarization and firing rate increase in the absence and presence of this compound.

Caption: Experimental workflow for in vitro electrophysiology using this compound.

In Vitro Calcium Imaging

Calcium imaging allows for the visualization of changes in intracellular calcium concentrations, which serve as a proxy for neuronal activity, in response to orexin receptor activation.[13][14][15]

Objective: To visualize the blockade of orexin-A-induced calcium transients in cultured neurons by this compound.

Methodology:

-

Cell Culture and Loading: Culture primary neurons or a suitable cell line expressing OX1 receptors. Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).

-

Baseline Imaging: Acquire baseline fluorescence images before any treatment.

-

Orexin-A Stimulation: Add orexin-A to the culture medium and record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

This compound Pre-treatment: In a separate set of wells, pre-treat the cells with this compound for an appropriate duration.

-

Co-stimulation: While in the presence of this compound, stimulate the cells with orexin-A and record the fluorescence changes.

-

Data Analysis: Quantify the fluorescence intensity changes and compare the amplitude and kinetics of the calcium transients in the presence and absence of this compound.

In Vivo Behavioral Assays

Behavioral assays in animal models are essential for understanding the physiological roles of the orexinergic system and the potential therapeutic applications of OX1R antagonists.[16][17][18]

Objective: To assess the effect of this compound on alcohol self-administration in rats.[17][18]

Methodology:

-

Animal Model: Use a rat model of alcohol self-administration. This typically involves training rats to press a lever to receive an alcohol reward.[18]

-

Drug Preparation: Dissolve this compound in a suitable vehicle. For intraperitoneal (i.p.) injection in rats, a common vehicle is 5% dimethyl sulfoxide (DMSO) and 5% Cremophor EL in sterile water.[18]

-

Administration: Administer this compound (e.g., 3, 10, or 30 mg/kg, i.p.) or vehicle to the rats a set time (e.g., 20-30 minutes) before the behavioral testing session.[18][19] Other routes of administration, such as intracerebroventricular (i.c.v.) or intranasal, can also be employed depending on the experimental question.[6][16][20]

-

Behavioral Testing: Place the rats in the operant chambers and record the number of lever presses for alcohol and a non-rewarding substance (e.g., water) over a set period.

-

Data Analysis: Compare the alcohol-seeking behavior (lever presses) between the this compound-treated and vehicle-treated groups. A significant reduction in lever pressing for alcohol in the this compound group would suggest a role for OX1R in alcohol reward and reinforcement.

Caption: Generalized workflow for an in vivo behavioral assay using this compound.

Conclusion

This compound is a potent and selective OX1 receptor antagonist that serves as an invaluable tool for the scientific community. Its use in a variety of experimental paradigms, from in vitro electrophysiology and calcium imaging to in vivo behavioral studies, has significantly advanced our understanding of the role of orexinergic signaling in health and disease. This guide provides a foundational framework for researchers to design and execute rigorous experiments aimed at further elucidating the complex functions of the orexin system. The continued investigation using targeted pharmacological agents like this compound holds great promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SB 408124, non-peptide OX1 antagonist (CAS 288150-92-5) | Abcam [abcam.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

- 9. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 10. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophysiological effects of orexin/hypocretin on nucleus accumbens shell neurons in rats: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcium imaging for analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Leveraging calcium imaging to illuminate circuit dysfunction in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hypocretin (orexin) induces calcium transients in single spines postsynaptic to identified thalamocortical boutons in prefrontal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound, an orexin A OX1R receptor antagonist, on the compulsive behavior and the level of anxiety after the vital stress in rats [journal.hep.com.cn]

- 17. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats [escholarship.org]

- 18. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Orexin-1 receptor antagonism decreases ethanol consumption and preference selectively in high-ethanol-preferring Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. OX1R ANTAGONIST SB408124 ACTION AND EXTRAHYPOTHALAMIC CRF IN RATS AFTER PSYCHOTRAUMATIC EXPOSURE - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-408124, a selective antagonist of the orexin-1 receptor (OX1R), and its application in preclinical research on anxiety-related behaviors. This document consolidates key pharmacological data, detailed experimental protocols from published studies, and visual representations of its mechanism of action and experimental application.

Core Pharmacology of this compound

This compound is a non-peptide small molecule that exhibits high selectivity for the orexin-1 receptor over the orexin-2 receptor (OX2R).[1][2] This selectivity makes it a valuable tool for dissecting the specific role of OX1R signaling in various physiological and pathological processes, including anxiety. The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, is implicated in a wide range of functions, including wakefulness, reward-seeking, and stress responses.[2][3][4] Dysregulation of this system has been linked to anxiety and panic disorders.[5][6]

Receptor Binding and Affinity

Quantitative data on the binding affinity of this compound for the orexin receptors is crucial for dose selection and interpretation of experimental results.

| Receptor | Species | Assay Type | Affinity (Ki/Kb) | Selectivity (fold) | Reference |

| OX1R | Human | Whole Cell | 57 nM (Ki) | ~50-70 | [1][2] |

| OX1R | Human | Membrane | 27 nM (Ki) | ~50-70 | [1] |

| OX1R | Not Specified | Not Specified | 21.7 nM (Kb) | ~65 | [3][7] |

| OX2R | Human | Not Specified | >1000 nM | - | [2] |

| OX2R | Not Specified | Not Specified | 1405 nM (Kb) | - | [7] |

Note: Ki and Kb are dissociation constants, with lower values indicating higher binding affinity.

Mechanism of Action

Orexin-A, the endogenous ligand, binds to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R.[8] The OX1R is primarily coupled to the Gq G-protein.[2] Upon activation by orexin-A, the Gq pathway is initiated, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal depolarization and increased excitability.[2] this compound acts as a competitive antagonist at the OX1R, blocking the binding of orexin-A and thereby inhibiting this downstream signaling cascade.

Preclinical Anxiety Models and Experimental Protocols

This compound has been evaluated in several rodent models of anxiety, particularly those involving stress-induced behavioral changes.

Predator-Induced Stress Models

A common paradigm involves exposing rats to a predator to induce a state analogous to post-traumatic stress disorder (PTSD), which is characterized by heightened anxiety.

-

Animals: Male Wistar rats are commonly used.[9]

-

Stress Induction: A single exposure to a predator (e.g., an Indian python) in a terrarium for a specified duration.[9][10]

-

Drug Administration: this compound has been administered intranasally. In one study, a dose of 20 µg was given to rats.[9] Another study mentions intranasal administration for 7 days following the stressor.[11]

-

Behavioral Testing (7 days post-stress):

-

Elevated Plus Maze (EPM): This test assesses anxiety-like behavior by measuring the time spent in and the number of entries into the open versus the enclosed arms of the maze. Anxiolytic effects are indicated by increased exploration of the open arms.

-

Open Field (OF) Test: This test evaluates general locomotor activity and anxiety-like behavior. Parameters measured include rearing, sniffing, and entries into the center of the arena. Reduced anxiety is associated with increased exploration of the central zone.

-

Marble Burying Test: This test is used to model compulsive-like behavior, which can be related to anxiety. A reduction in the number of marbles buried is interpreted as an anxiolytic or anti-compulsive effect.[10][11]

-

-

Biochemical Analysis: Following behavioral testing, brain tissue (e.g., amygdala) can be collected to measure levels of stress-related neuropeptides like corticotropin-releasing factor (CRF) via ELISA.[9]

Sodium Lactate-Induced Panic Model

In a rat model of panic disorder, sodium lactate infusion is used to provoke panic-like responses.

-

Animals: Panic-prone rats are used.[12]

-

Drug Administration: this compound (30 mg/kg) administered intraperitoneally (i.p.) 30 minutes prior to the sodium lactate challenge.[12]

-

Behavioral and Physiological Assessment: Locomotor activity and heart rate are measured to assess the panic-like response. Anxiolytic effects are demonstrated by the attenuation of sodium lactate-induced increases in these parameters.[12]

Summary of Preclinical Findings

The administration of this compound has demonstrated clear anxiolytic effects in preclinical models.

Behavioral Effects

| Model | Species | This compound Dose & Route | Behavioral Test | Key Findings | Reference |

| Predator-Induced Stress | Rat | 20 µg, Intranasal | Elevated Plus Maze | Restored time in light arm and number of runs to near control levels. | [9] |

| Predator-Induced Stress | Rat | Not specified, Intranasal (7 days) | Marble Burying | Normalized the number of buried balls. | [10][11] |

| Predator-Induced Stress | Rat | 20 µg, Intranasal | Open Field Test | Increased sniffing and decreased hole-peeking compared to stressed controls. | [9] |

| Sodium Lactate-Induced Panic | Rat | 30 mg/kg, i.p. | Open Field Test | Attenuated sodium lactate-induced increases in locomotor activity. | [12] |

| Ethanol-Induced CPP | Mouse | Not Specified | Conditioned Place Preference | No effect on the acquisition or expression of ethanol-induced CPP. | [13] |

Neurochemical Effects

| Model | Species | This compound Dose & Route | Brain Region | Key Findings | Reference |

| Predator-Induced Stress | Rat | 20 µg, Intranasal | Amygdala | Prevented the stress-induced decrease in CRF levels, restoring them to near-normal. | [9] |

Conclusion and Future Directions

This compound is a potent and selective OX1R antagonist that serves as a critical research tool for investigating the role of the orexin system in anxiety and stress-related disorders. The data consistently show that blockade of OX1R can ameliorate anxiety-like behaviors in rodent models, particularly those induced by significant stressors. The ability of this compound to modulate not only behavioral but also neurochemical correlates of stress, such as CRF levels in the amygdala, highlights the therapeutic potential of targeting the OX1R pathway.

For drug development professionals, the preclinical profile of this compound and other OX1R antagonists supports the further exploration of this class of compounds for the treatment of anxiety disorders, PTSD, and potentially obsessive-compulsive disorders.[10][11] Future research should focus on elucidating the precise neural circuits through which OX1R antagonism exerts its anxiolytic effects and on translating these preclinical findings to human clinical populations.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 4. The orexin (hypocretin) neuropeptide system is a target for novel therapeutics to treat cocaine use disorder with alcohol coabuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypocretin (Orexin) Replacement Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OX1R ANTAGONIST SB408124 ACTION AND EXTRAHYPOTHALAMIC CRF IN RATS AFTER PSYCHOTRAUMATIC EXPOSURE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound, an orexin A OX1R receptor antagonist, on the compulsive behavior and the level of anxiety after the vital stress in rats - Tissen - Reviews on Clinical Pharmacology and Drug Therapy [journal-vniispk.ru]

- 11. Effect of this compound, an orexin A OX1R receptor antagonist, on the compulsive behavior and the level of anxiety after the vital stress in rats [journal.hep.com.cn]

- 12. A KEY ROLE FOR OREXIN IN PANIC ANXIETY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of orexins/hypocretins in alcohol use and abuse: an appetitive-reward relationship - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of SB-408124 on Sleep and Wakefulness: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-408124 is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R). The orexin system is a key regulator of sleep and wakefulness, making its receptors a prime target for the development of therapeutics for sleep disorders. While dual orexin receptor antagonists (DORAs) and selective orexin-2 receptor (OX2R) antagonists have demonstrated sleep-promoting properties, the role of selective OX1R antagonism in modulating sleep-wake states is less clear. This technical guide provides an in-depth analysis of the effects of this compound on sleep and wakefulness, summarizing key preclinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways. The evidence strongly indicates that while this compound is a valuable tool for in-vitro studies and peripheral applications, it does not promote sleep when administered systemically, a finding largely attributed to its poor brain penetration.

Introduction to this compound and the Orexin System

The orexin system, also known as the hypocretin system, consists of two neuropeptides, orexin-A and orexin-B, and their two G protein-coupled receptors, the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R). This system originates in the lateral hypothalamus and projects widely throughout the brain, playing a crucial role in the maintenance of wakefulness and the regulation of sleep-wake cycles.[1] The loss of orexin neurons is associated with narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.

This compound is a selective antagonist for the OX1R, exhibiting approximately 50- to 70-fold selectivity over the OX2R.[2] Orexin-A binds to both OX1R and OX2R, while orexin-B is selective for OX2R. The differential distribution and signaling of these receptors suggest they may have distinct roles in sleep-wake regulation. It is generally thought that OX2R plays a more dominant role in promoting and sustaining wakefulness.[3] Consequently, antagonism of OX2R has been a primary strategy for developing sleep-promoting therapeutics.

Effects of this compound on Sleep and Wakefulness: Preclinical Evidence

Preclinical studies in rodent models have been pivotal in elucidating the role of orexin receptor antagonists in sleep modulation. However, research on this compound has consistently shown a lack of hypnotic effect.

Quantitative Data on Sleep-Wake Parameters

Table 1: Illustrative Sleep-Wake Parameters in Rats Following Administration of this compound (30 mg/kg, s.c.) or Vehicle.

| Treatment Group | Total Time in Wakefulness (min) | Total Time in NREM Sleep (min) | Total Time in REM Sleep (min) | Sleep Latency (min) |

| Vehicle | ~120 | ~105 | ~15 | ~10 |

| This compound | ~122 | ~103 | ~15 | ~11 |

| P-value | >0.05 | >0.05 | >0.05 | >0.05 |

Note: This table is illustrative of the reported findings of no statistically significant effect of this compound on sleep parameters in rats as described by Dugovic et al. (2009) and other sources. The values represent hypothetical means for a typical 4-hour recording period post-administration during the active phase.

Interestingly, while this compound does not promote sleep, some studies have noted that it can reduce locomotor activity.[5] Furthermore, when co-administered with an OX2R antagonist, this compound has been shown to attenuate the sleep-promoting effects of the OX2R blockade.[4]

The Critical Role of Pharmacokinetics: Poor Brain Penetration

The primary reason cited for the lack of central nervous system effects of this compound, including its inability to promote sleep, is its poor penetration of the blood-brain barrier.[3] Pharmacokinetic studies have revealed a very low brain-to-plasma concentration ratio for this compound. A study by Morairty and colleagues in 2012 reported a mean brain/plasma concentration ratio of 0.03 in rats following oral administration.[5] This low level of brain exposure is insufficient to achieve the receptor occupancy required to modulate sleep-wake states.[5]

Table 2: Pharmacokinetic Properties of this compound in Rats.

| Parameter | Value | Reference |

| Mean Brain/Plasma Concentration Ratio | 0.03 (at 18 mg/kg, p.o.) | Morairty et al., 2012 |

| Free Fraction in Rat Plasma | <0.1% | Morairty et al., 2012 |

Experimental Protocols

The following section details a representative experimental protocol for assessing the effects of a compound like this compound on sleep and wakefulness in rats, based on standard methodologies in the field.

Animal Subjects

-

Species: Male Sprague-Dawley rats.

-

Weight: 250-300 grams at the time of surgery.

-

Housing: Individually housed after surgery in a controlled environment with a 12-hour light/12-hour dark cycle and ad libitum access to food and water.

Surgical Implantation of Electrodes

-

Anesthesia: General anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail) is administered.

-

Electrode Placement: For electroencephalogram (EEG) recording, stainless-steel screw electrodes are implanted into the skull over the frontal and parietal cortices. For electromyogram (EMG) recording, flexible wire electrodes are inserted into the nuchal (neck) muscles.

-

Recovery: A post-operative recovery period of at least one week is allowed before any experimental procedures.

Polysomnographic Recording

-

Habituation: Animals are habituated to the recording chambers and tethered recording cables for several days before baseline recordings commence.

-

Recording Setup: Freely moving animals are connected to a recording system in a sound-attenuated and electrically shielded chamber.

-

Data Acquisition: EEG and EMG signals are continuously recorded, amplified, filtered (e.g., 0.3-35 Hz for EEG, 10-100 Hz for EMG), and digitized.

Drug Administration and Experimental Design

-

Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., 5% dimethyl sulfoxide and 5% Cremophor EL in sterile water).

-

Administration: The compound or vehicle is administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a specified time, often at the beginning of the animal's active (dark) phase to best assess sleep-promoting effects.

-

Dosing: A range of doses (e.g., 10, 30 mg/kg) are typically evaluated in a crossover design, where each animal receives all treatments in a randomized order with a sufficient washout period between treatments.

Data Analysis

-

Sleep Scoring: The recorded EEG and EMG data are manually or automatically scored in epochs (e.g., 10-30 seconds) to classify the animal's state as wakefulness, NREM sleep, or REM sleep based on standard criteria (e.g., high-amplitude slow waves for NREM, theta-dominant EEG with low muscle tone for REM).

-

Statistical Analysis: The total time spent in each state, the latency to the first episode of persistent sleep, and the number and duration of sleep/wake bouts are calculated. Statistical comparisons between drug and vehicle conditions are made using appropriate tests, such as a repeated-measures analysis of variance (ANOVA).

Visualizations: Signaling Pathways and Workflows

Orexin-1 Receptor Signaling Pathway

The binding of orexin-A to the OX1R, a Gq-protein coupled receptor, initiates a signaling cascade that primarily leads to neuronal excitation. This compound acts by blocking this initial binding step.

Caption: Orexin-1 Receptor (OX1R) signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Preclinical Sleep Study

The process of evaluating a compound's effect on sleep in animal models follows a standardized workflow from surgery to data analysis.

Caption: A typical experimental workflow for a preclinical sleep study in rats.

Conclusion and Future Directions

The selective OX1R antagonist this compound does not promote sleep or alter sleep-wake architecture when administered systemically in preclinical models. This lack of efficacy is primarily due to its poor pharmacokinetic profile, specifically its low penetration of the blood-brain barrier. While this limits its potential as a hypnotic agent, this compound remains a valuable pharmacological tool for in-vitro research and for investigating the peripheral roles of the OX1R.

The findings from studies involving this compound have been instrumental in reinforcing the hypothesis that the OX2R is the primary orexin receptor subtype responsible for the maintenance of wakefulness. Consequently, the development of sleep-promoting therapeutics has successfully focused on dual orexin receptor antagonists and, more recently, selective OX2R antagonists. Future research could explore the potential of brain-penetrant OX1R antagonists to further delineate the specific role of this receptor in sleep regulation and other CNS functions, such as arousal, reward, and stress responses.

References

- 1. Blockade of orexin-1 receptors attenuates orexin-2 receptor antagonism-induced sleep promotion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scispace.com [scispace.com]

SB-408124: A Technical Guide to its Application in Addiction Research

Introduction: The orexin system, comprising neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), is a critical regulator of arousal, motivation, and reward processing.[1][2] Originating from the lateral hypothalamus, orexin neurons project throughout the brain, heavily innervating key nodes of the reward circuitry, such as the ventral tegmental area (VTA) and nucleus accumbens (NAc).[3][4] A growing body of preclinical evidence suggests that chronic exposure to drugs of abuse induces maladaptive changes in the orexin system, promoting compulsive drug-seeking and relapse vulnerability.[2][5] Consequently, antagonizing orexin receptors has emerged as a promising therapeutic strategy for substance use disorders.[1][6]